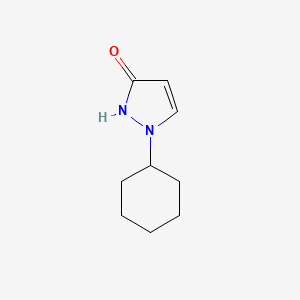
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological and pharmacological activities. This compound features a cyclohexyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through various methods. One common approach involves the cyclization of cyclohexylhydrazine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.
- The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with halogens or other electrophiles can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Pyrazolone derivatives with altered oxidation states.
Reduction: Hydrazine derivatives with potential biological activity.
Substitution: Halogenated pyrazolones with diverse chemical properties.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one has found applications in various scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. Its cyclohexyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparación Con Compuestos Similares
1-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its analgesic properties.
1-Methyl-1,2-dihydro-3H-pyrazol-3-one: Exhibits anti-inflammatory activity.
1-Benzyl-1,2-dihydro-3H-pyrazol-3-one: Studied for its antimicrobial effects.
Uniqueness: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-cyclohexyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H14N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) |
Clave InChI |
XDJCDCSISYCXPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


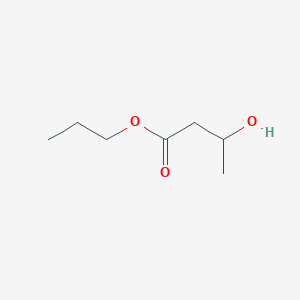
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

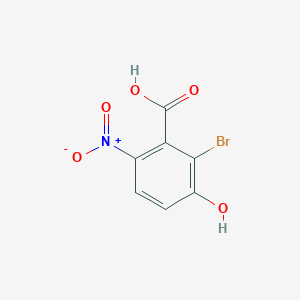

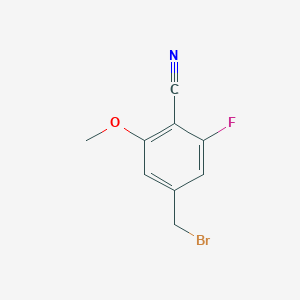


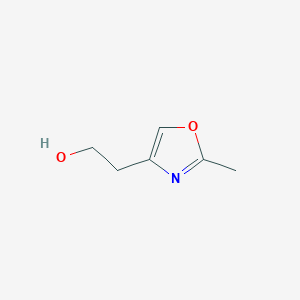
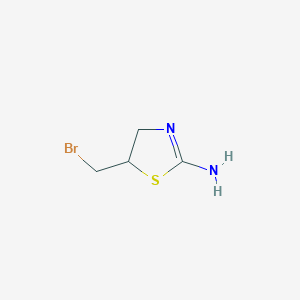


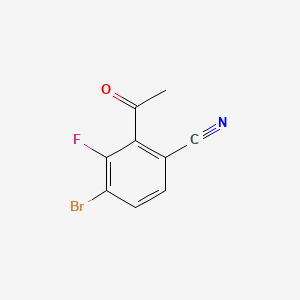
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
